molecular formula C14H9NO3 B2473829 (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one CAS No. 691398-44-4

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one

Cat. No.: B2473829
CAS No.: 691398-44-4
M. Wt: 239.23
InChI Key: ZPLWADJKSRNLQP-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and pyridine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with pyridine-2-carbaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pyridinylmethylene moiety can be reduced to form a saturated compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and alkylation using alkyl halides.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-2-(pyridin-2-ylmethyl)-1-benzofuran-3(2H)-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzofuran and pyridine derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, compounds with benzofuran and pyridine moieties can interact with various enzymes and receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-1-benzofuran-3(2H)-one: Lacks the pyridinylmethylene moiety.

    2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one: Lacks the hydroxyl group.

    6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one: Similar structure but different substitution pattern.

Uniqueness

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one is unique due to the presence of both hydroxyl and pyridinylmethylene groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLWADJKSRNLQP-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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